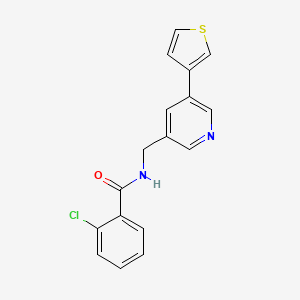

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and a benzamide moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups in its structure allows it to participate in various chemical reactions, making it a versatile compound for research and industrial applications.

Mechanism of Action

Target of Action

Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including inflammation, cancer progression, and viral infections .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives inhibit the activity of certain enzymes, leading to decreased inflammation and cancer cell proliferation .

Biochemical Pathways

Indole and imidazole derivatives have been reported to influence a variety of pathways, including those involved in inflammation, cancer progression, and viral replication .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.

Result of Action

Similar compounds have been reported to exhibit various biological activities, such as anti-inflammatory, anticancer, and antiviral effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

Coupling of Thiophene and Pyridine Rings: The thiophene and pyridine rings can be coupled using Suzuki-Miyaura cross-coupling reactions, which involve the use of palladium catalysts and boron reagents.

Formation of Benzamide Moiety: The benzamide moiety can be introduced through the reaction of the corresponding benzoyl chloride with an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biological Research: The compound is studied for its potential antimicrobial and anticancer properties.

Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as suprofen and articaine contain thiophene rings and exhibit similar pharmacological properties.

Pyridine Derivatives: Compounds such as nicotinamide and isoniazid contain pyridine rings and are used in medicinal chemistry.

Uniqueness

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of thiophene, pyridine, and benzamide moieties, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

2-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic compound characterized by the presence of a thiophene ring, a pyridine ring, and a benzamide moiety. Its structural complexity suggests potential biological activity, particularly in medicinal chemistry, where it may serve as a lead compound for developing therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClN2OS, with a molecular weight of 328.8 g/mol. The compound's structure allows it to engage in diverse chemical interactions, making it suitable for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₃ClN₂OS |

| Molecular Weight | 328.8 g/mol |

| CAS Number | 1788679-48-0 |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds with similar structures to this compound. For instance, pyrrole and benzamide derivatives have shown significant activity against various bacterial strains. Compounds in this class have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's ability to inhibit key biological pathways related to cancer progression is under investigation. The presence of the thiophene and pyridine moieties suggests that it may interact with specific enzymes or receptors involved in tumor growth and metastasis. For example, studies on related compounds indicate that they can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways .

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzamide derivatives, including those structurally related to this compound. The results indicated a promising antibacterial profile with significant potency against Gram-positive bacteria .

- Cancer Research : In another study focusing on pyridine derivatives, researchers identified that certain compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Properties

IUPAC Name |

2-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2OS/c18-16-4-2-1-3-15(16)17(21)20-9-12-7-14(10-19-8-12)13-5-6-22-11-13/h1-8,10-11H,9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUICVXFUGLGMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.